7-Ethylindole
Overview
Description
7-Ethylindole is a chemical compound with the formula C10H11N . It has a molecular weight of 145.2010 .
Synthesis Analysis
7-Ethylindole can be synthesized using various methods. One such method involves using it as a starting material to react with ethyl 2-((ethoxycarbosulfanyl)thio)acetate and then reducing it with a reducing agent to prepare the important etodolac intermediate 7-ethyl tryptol . Another method involves contacting ethyl N-(2-methyl-6-ethylphenyl) formimidate or methyl N-(2-methyl-6-ethylphenyl) formimidate with an alkali metal amide .
Molecular Structure Analysis
The molecular structure of 7-Ethylindole consists of a 10-carbon ring with a nitrogen atom . The IUPAC Standard InChI for 7-Ethylindole is InChI=1S/C10H11N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7,11H,2H2,1H3 .
Chemical Reactions Analysis
The indole ring in 7-Ethylindole is highly reactive at its 3-position towards protonation, halogenation, alkylation, and acylation . Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .
Physical And Chemical Properties Analysis
7-Ethylindole has a density of 1.1±0.1 g/cm3, a boiling point of 281.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 50.0±3.0 kJ/mol and a flash point of 119.9±11.3 °C .
Scientific Research Applications
Hydrogen Storage
7-Ethylindole (7-EID) has been identified as an efficient liquid organic hydrogen carrier (LOHC), which is significant for hydrogen storage applications. It has a low melting point and a decent hydrogen content. Research has shown that the hydrogenation of 7-EID over a commercial Ru/Al2O3 catalyst and subsequent dehydrogenation using a Pd/Al2O3 catalyst results in high-purity hydrogen, suitable for applications like fuel cells (Chen et al., 2018).
Catalysis in Organic Synthesis
Studies have demonstrated the use of Si/Zr mesoporous catalysts in the vapor phase synthesis of 7-ethylindole (7-ETI), starting from 2-ethylaniline and ethylene glycol. This synthesis approach is significant for producing alkylindoles, which have various applications in organic chemistry and pharmaceuticals (Bianchi et al., 2001).
Environmental Remediation
In environmental science, 7-ethylindole derivatives have been studied in the context of alachlor degradation. Research indicates that specific microorganisms can metabolize alachlor, an endocrine disruptor herbicide, to form various residues, including 7-ethylindole derivatives. This discovery has implications for bio-remediation strategies for xenobiotic eradication (Ahmad, 2020).
Spectroscopy and Structural Analysis
7-Ethylindole has also been the subject of studies in spectroscopy. For example, research on 3-ethylindole, a closely related compound, using resonance enhanced multiphoton ionization (REMPI) and zero electron kinetic energy (ZEKE) spectroscopy, has contributed to understanding the electronic states and torsional potential surfaces of such compounds (Pitts et al., 2000).
Safety And Hazards
In case of contact with 7-Ethylindole, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . If inhaled or ingested, remove to fresh air or clean mouth with water and drink afterwards plenty of water, respectively, and get medical attention if symptoms occur .
Future Directions
properties
IUPAC Name |
7-ethyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIZLMYXLGYWTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369212 | |
Record name | 7-Ethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethylindole | |
CAS RN |
22867-74-9 | |
Record name | 7-Ethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Ethylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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